Aphadilactone C

Description

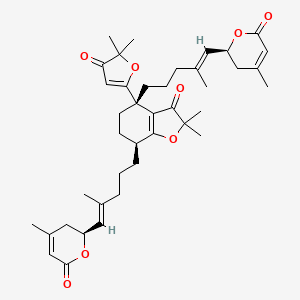

Structure

3D Structure

Properties

IUPAC Name |

(4S,7S)-4-(5,5-dimethyl-4-oxofuran-2-yl)-2,2-dimethyl-4,7-bis[(E)-4-methyl-5-[(2S)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]pent-4-enyl]-6,7-dihydro-5H-1-benzofuran-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H52O8/c1-24(17-29-19-26(3)21-33(42)45-29)11-9-13-28-14-16-40(32-23-31(41)38(5,6)47-32,35-36(28)48-39(7,8)37(35)44)15-10-12-25(2)18-30-20-27(4)22-34(43)46-30/h17-18,21-23,28-30H,9-16,19-20H2,1-8H3/b24-17+,25-18+/t28-,29+,30+,40+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFQFRRMVMSIOAK-DZSKZOOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=O)OC(C1)C=C(C)CCCC2CCC(C3=C2OC(C3=O)(C)C)(CCCC(=CC4CC(=CC(=O)O4)C)C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=O)O[C@@H](C1)/C=C(\C)/CCC[C@H]2CC[C@](C3=C2OC(C3=O)(C)C)(CCC/C(=C/[C@@H]4CC(=CC(=O)O4)C)/C)C5=CC(=O)C(O5)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H52O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

660.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Spectroscopic Data of Aphadilactone C: A Technical Overview

A comprehensive search for the spectroscopic data (NMR, MS) of a compound identified as "Aphadilactone C" has yielded no specific results in the current scientific literature. This suggests that "this compound" may be a novel or very recently discovered compound, a compound known by a different name, or a potential misspelling of an existing natural product.

For researchers, scientists, and drug development professionals seeking detailed spectroscopic information, the absence of published data on "this compound" necessitates a return to foundational discovery and characterization processes. When a novel compound is isolated, a series of analytical techniques are employed to elucidate its structure. This guide outlines the standard experimental protocols and data presentation formats that would be expected for a compound like "this compound," should it be formally identified and characterized.

I. Mass Spectrometry (MS) Data

Mass spectrometry is a critical first step in characterizing a new molecule, providing information about its molecular weight and elemental composition.

A. Data Presentation

The MS data for a novel compound is typically presented in a clear, tabular format.

| Ionization Mode | Mass Analyzer | [M+H]⁺ (m/z) | [M+Na]⁺ (m/z) | Molecular Formula | Calculated Mass |

| ESI | TOF or Orbitrap | value | value | formula | value |

Hypothetical data for this compound would populate this table.

B. Experimental Protocol: High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS)

-

Sample Preparation: A dilute solution of the purified "this compound" is prepared in a suitable solvent (e.g., methanol, acetonitrile).

-

Instrumentation: The sample is introduced into a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Ionization: The sample solution is nebulized and ionized in the ESI source, typically in both positive and negative ion modes to observe different adducts (e.g., [M+H]⁺, [M+Na]⁺, [M-H]⁻).

-

Data Acquisition: The mass-to-charge ratios (m/z) of the resulting ions are measured with high accuracy.

-

Data Analysis: The elemental composition is determined from the accurate mass measurement using specialized software, which calculates possible molecular formulas within a narrow mass tolerance (typically <5 ppm).

II. Nuclear Magnetic Resonance (NMR) Spectroscopy Data

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, which is essential for complete structure elucidation.

A. Data Presentation

Both ¹H (proton) and ¹³C (carbon) NMR data are crucial and are presented in tabular format, with assignments for each atom in the molecule.

¹H NMR Data (Hypothetical)

| Position | δH (ppm) | Multiplicity | J (Hz) |

| 1 | value | e.g., d | value |

| 2 | value | e.g., t | value |

| ... | ... | ... | ... |

¹³C NMR Data (Hypothetical)

| Position | δC (ppm) | Type |

| 1 | value | e.g., CH |

| 2 | value | e.g., C |

| ... | ... | ... |

δH and δC represent the chemical shifts. Multiplicity refers to the splitting pattern (s = singlet, d = doublet, t = triplet, q = quartet, m = multiplet). J is the coupling constant.

B. Experimental Protocol: 1D and 2D NMR Spectroscopy

-

Sample Preparation: A few milligrams of purified "this compound" are dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, DMSO-d₆) in an NMR tube. Tetramethylsilane (TMS) is often added as an internal standard (δ = 0.00 ppm).

-

Instrumentation: The sample is analyzed using a high-field NMR spectrometer (e.g., 400, 500, or 600 MHz).

-

1D NMR Acquisition: Standard ¹H and ¹³C NMR spectra are acquired.

-

2D NMR Acquisition: A suite of 2D NMR experiments is performed to establish connectivity and spatial relationships within the molecule. These typically include:

-

COSY (Correlation Spectroscopy): To identify proton-proton couplings.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded protons and carbons.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular structure.

-

NOESY (Nuclear Overhauser Effect Spectroscopy): To determine the spatial proximity of protons, aiding in stereochemical assignments.

-

-

Data Analysis: The collected spectra are processed and analyzed to assign all proton and carbon signals to specific atoms in the proposed structure of "this compound."

III. Logical Workflow for Structure Elucidation

The process of elucidating the structure of a new natural product follows a logical progression. This can be visualized as a workflow diagram.

Aphadilactone C: A Technical Guide to its Biological Activity Screening

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone C is a naturally occurring diterpenoid dimer isolated from the leaves of the Meliaceae plant Aphanamixis grandifolia.[1][2] With a complex molecular formula of C40H52O8, this compound has garnered significant interest within the scientific community due to its potent and selective biological activities.[3][4] This technical guide provides a comprehensive overview of the biological activity screening of this compound, including its quantitative data, putative mechanisms of action, and generalized experimental protocols.

Quantitative Biological Activity Data

The primary biological activities of this compound identified to date are the inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1) and antimalarial activity against Plasmodium falciparum. The quantitative data for these activities are summarized in the table below.

| Biological Target | Assay Type | Metric | Value | Selectivity | Source |

| Diacylglycerol O-acyltransferase-1 (DGAT-1) | Enzyme Inhibition Assay | IC50 | 0.46 ± 0.09 µM | >217-fold | [5][6][7][8] |

| Plasmodium falciparum (Dd2 strain) | Antimalarial Assay | IC50 | 170 ± 10 nM | Not Reported | [5][6][8][9] |

This compound is noted as the most potent natural DGAT-1 inhibitor discovered to date.[2][5][6][7][8]

Mechanism of Action

The primary mechanism of action for this compound's metabolic effects is the potent and selective inhibition of the enzyme diacylglycerol O-acyltransferase-1 (DGAT-1).[2][5][8][10] DGAT-1 is a key enzyme in the triglyceride synthesis pathway, catalyzing the final step of converting diacylglycerol and fatty acyl-CoA to triglycerides. By inhibiting DGAT-1, this compound can modulate lipid metabolism, which is a critical area of research for metabolic diseases.

The antimalarial activity of this compound suggests a distinct mechanism of action against Plasmodium falciparum. While the precise target within the parasite is not yet fully elucidated, the potent IC50 value indicates a significant disruptive effect on its life cycle or essential metabolic pathways.

Experimental Protocols

Detailed experimental protocols for the biological screening of this compound are not extensively published. However, based on the nature of the reported activities, the following generalized methodologies are representative of the assays that would be employed.

DGAT-1 Inhibition Assay (In Vitro)

A typical in vitro assay to determine the IC50 of a compound against DGAT-1 would involve the following steps:

-

Enzyme and Substrate Preparation: Recombinant human DGAT-1 is used as the enzyme source. The substrates, diacylglycerol and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA), are prepared in an appropriate assay buffer.

-

Compound Incubation: this compound is serially diluted to various concentrations and pre-incubated with the DGAT-1 enzyme to allow for binding.

-

Reaction Initiation: The reaction is initiated by the addition of the substrates.

-

Reaction Termination and Product Separation: After a defined incubation period, the reaction is stopped. The lipid products, including the radiolabeled triglycerides, are extracted from the aqueous phase.

-

Quantification: The amount of radiolabeled triglyceride formed is quantified using liquid scintillation counting.

-

Data Analysis: The percentage of DGAT-1 inhibition at each concentration of this compound is calculated relative to a control without the inhibitor. The IC50 value is then determined by fitting the data to a dose-response curve.

Antimalarial Assay (In Vitro)

The in vitro antimalarial activity of this compound against P. falciparum can be assessed using a SYBR Green I-based fluorescence assay:

-

Parasite Culture: The chloroquine-resistant Dd2 strain of P. falciparum is cultured in human erythrocytes in a suitable culture medium.

-

Compound Preparation: this compound is serially diluted and added to the parasite cultures in a 96-well plate.

-

Incubation: The plates are incubated for a full intra-erythrocytic life cycle (typically 72 hours).

-

Lysis and Staining: A lysis buffer containing the fluorescent DNA dye SYBR Green I is added to each well. This dye intercalates with the parasitic DNA.

-

Fluorescence Measurement: The fluorescence intensity is measured using a fluorescence plate reader. The intensity is proportional to the amount of parasitic DNA, and thus to the number of viable parasites.

-

Data Analysis: The percentage of parasite growth inhibition at each drug concentration is calculated relative to a drug-free control. The IC50 value is determined by plotting the inhibition data against the log of the drug concentration and fitting to a sigmoidal dose-response model.

Visualizations

Signaling Pathway Diagram: DGAT-1 Inhibition by this compound

Caption: Inhibition of the final step of triglyceride synthesis by this compound.

Experimental Workflow: Biological Activity Screening

References

- 1. Thieme E-Journals - Planta Medica / Full Text [thieme-connect.com]

- 2. Shanghai Institute of Material Medical Chinese Academy of Sciences [english.simm.cas.cn]

- 3. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]

- 4. This compound | C40H52O8 | CID 73774594 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. melia azedarach meliaceae: Topics by Science.gov [science.gov]

- 8. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pallida swartz meliaceae: Topics by Science.gov [science.gov]

- 10. medchemexpress.com [medchemexpress.com]

The Potent and Selective DGAT-1 Inhibitory Activity of Aphadilactone C: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT-1) is a crucial enzyme in the terminal step of triglyceride (TG) synthesis, making it a significant therapeutic target for metabolic diseases such as obesity and type 2 diabetes.[1][2] The inhibition of DGAT-1 can lead to reduced fat absorption and storage, improved insulin sensitivity, and weight loss.[1][2] Natural products remain a vital source of novel therapeutic agents, and among them, Aphadilactone C, a diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia, has emerged as a highly potent and selective inhibitor of DGAT-1.[3] This technical guide provides an in-depth overview of the DGAT-1 inhibitory activity of this compound, including quantitative data, detailed experimental protocols, and relevant biological pathways.

Quantitative Data on DGAT-1 Inhibition

This compound has demonstrated significant and selective inhibitory activity against human DGAT-1. The following table summarizes the key quantitative data from in vitro enzymatic assays.

| Compound | Target Enzyme | IC50 (μM) | Selectivity Index vs. DGAT-2 | Reference |

| This compound | Human DGAT-1 | 0.46 ± 0.09 | > 217 | [3] |

Table 1: In vitro inhibitory activity of this compound against human DGAT-1. The IC50 value represents the concentration of this compound required to inhibit 50% of the DGAT-1 enzyme activity. The high selectivity index indicates that this compound is significantly more potent against DGAT-1 compared to its isoform, DGAT-2.[3]

Experimental Protocols

This section details the methodologies for the isolation of this compound and the in vitro assessment of its DGAT-1 inhibitory activity, based on established protocols for similar compounds and enzymes.

Isolation of this compound from Aphanamixis grandifolia

The isolation of diterpenoids from Aphanamixis grandifolia typically involves a multi-step extraction and chromatographic process.

Experimental Workflow for Isolation

Caption: General workflow for the isolation of this compound.

Methodology:

-

Plant Material and Extraction: Dried and powdered plant material (e.g., stems or leaves) of Aphanamixis grandifolia is extracted exhaustively with an organic solvent such as 95% ethanol at room temperature.[4][5][6][7] The solvent is then evaporated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as ethyl acetate and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The ethyl acetate fraction, which is likely to contain diterpenoids, is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of n-hexane and ethyl acetate, to separate the compounds into different fractions. Further purification can be achieved using Sephadex LH-20 column chromatography.

-

High-Performance Liquid Chromatography (HPLC): Fractions containing this compound are further purified by preparative reverse-phase HPLC (RP-HPLC) using a C18 column with a mobile phase such as methanol-water or acetonitrile-water to yield the pure compound.[4]

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including 1D and 2D Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HRMS).[3][5]

In Vitro DGAT-1 Inhibition Assay

The inhibitory activity of this compound on DGAT-1 is determined using an in vitro enzymatic assay with recombinant human DGAT-1. A common method involves measuring the incorporation of a radiolabeled fatty acyl-CoA into triglycerides.

Experimental Workflow for DGAT-1 Inhibition Assay

Caption: Workflow for the in vitro DGAT-1 inhibition assay.

Methodology:

-

Enzyme Source: Recombinant human DGAT-1 expressed in a suitable system (e.g., insect cells) is used as the enzyme source.[8][9]

-

Reaction Mixture: The assay is typically performed in a buffer solution (e.g., 100 mM Tris-HCl, pH 7.4) containing the DGAT-1 enzyme, a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and a radiolabeled fatty acyl-CoA (e.g., [14C]oleoyl-CoA).[10]

-

Inhibition Assay: Varying concentrations of this compound (dissolved in a suitable solvent like DMSO) are pre-incubated with the enzyme before the addition of the substrates to initiate the reaction. Control reactions are performed without the inhibitor.

-

Reaction and Termination: The reaction is allowed to proceed for a specific time at 37°C and then terminated by the addition of a solvent mixture, typically chloroform:methanol.[10]

-

Lipid Extraction and Separation: The lipids are extracted into the organic phase. The extracted lipids are then concentrated and separated by thin-layer chromatography (TLC) on silica gel plates using a solvent system like hexane:diethyl ether:acetic acid.[8][10]

-

Quantification: The amount of radiolabeled triglyceride formed is quantified by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a liquid scintillation counter.[10]

-

Data Analysis: The percentage of inhibition for each concentration of this compound is calculated relative to the control. The IC50 value is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

DGAT-1 Signaling Pathway and Mechanism of Inhibition

DGAT-1 plays a pivotal role in the final step of the canonical triglyceride synthesis pathway, also known as the Kennedy pathway.

DGAT-1 Signaling Pathway

Caption: The role of DGAT-1 in the Kennedy pathway for triglyceride synthesis and its inhibition by this compound.

The precise mechanism of DGAT-1 inhibition by this compound has not been definitively elucidated. However, many small molecule inhibitors of DGAT-1 are known to be competitive with the acyl-CoA substrate, binding to the acyl-CoA binding site of the enzyme.[2][8] Given the complex, dimeric structure of this compound, it may exert its potent inhibitory effect through a novel binding mode within the catalytic site or at an allosteric site, thereby preventing the binding of substrates or inducing a conformational change that inactivates the enzyme.

Conclusion

This compound stands out as a highly potent and selective natural inhibitor of DGAT-1. Its significant in vitro activity warrants further investigation into its mechanism of action and its potential as a lead compound for the development of novel therapeutics for metabolic disorders. The experimental protocols outlined in this whitepaper provide a foundation for researchers to further explore the pharmacological properties of this compound and similar natural products. Future studies should focus on elucidating its precise binding mode to DGAT-1 and evaluating its efficacy and safety in preclinical in vivo models.

References

- 1. What are DGAT1 inhibitors and how do they work? [synapse.patsnap.com]

- 2. researchgate.net [researchgate.net]

- 3. Aphadilactones A-D, four diterpenoid dimers with DGAT inhibitory and antimalarial activities from a Meliaceae plant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bioactive terpenoids from the fruits of Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Novel tirucallane-type triterpenoids from Aphanamixis grandifolia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 2,3-Seco- and 3,4-seco-tirucallane triterpenoid derivatives from the stems of Aphanamixis grandifolia Blume - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 10. pubcompare.ai [pubcompare.ai]

Aphadilactone C: A Comprehensive Technical Guide on its Antimalarial Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphadilactone C, a structurally unique diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia, has emerged as a compound of interest in the field of antimalarial research. This technical guide provides an in-depth overview of the antimalarial potential of this compound, presenting key quantitative data, detailed experimental methodologies, and a hypothesized mechanism of action. Notably, this compound exhibits potent in vitro activity against Plasmodium falciparum and is a strong, selective inhibitor of diacylglycerol O-acyltransferase-1 (DGAT-1), an enzyme also present and essential in the malaria parasite. This document aims to serve as a foundational resource for researchers investigating novel antimalarial drug candidates.

Introduction

The urgent need for novel antimalarial agents to combat the growing threat of drug-resistant Plasmodium falciparum has driven extensive research into natural products. This compound, a diterpenoid dimer, has demonstrated significant promise with potent in vitro antiplasmodial activity. This guide synthesizes the current knowledge on this compound, with a focus on its quantitative bioactivity, the experimental protocols used for its evaluation, and its potential mechanism of action, providing a comprehensive resource for the scientific community.

Quantitative Bioactivity Data

The biological activity of this compound and its diastereomers has been quantified through in vitro assays. The following tables summarize the key findings, including antimalarial potency and enzyme inhibitory action.

Table 1: In Vitro Antimalarial Activity of Aphadilactones against Plasmodium falciparum

| Compound | IC50 (nM)[1][2][3][4] |

| This compound | 170 ± 10 |

| Aphadilactone A | 190 ± 60 |

| Aphadilactone B | 1350 ± 150 |

| Aphadilactone D | 120 ± 50 |

Table 2: DGAT-1 Inhibitory Activity of this compound

| Enzyme Target | IC50 (µM)[1][2][3][4][5] | Selectivity Index (vs. DGAT-2)[1][2][3][4][5] |

| DGAT-1 | 0.46 ± 0.09 | > 217 |

Experimental Protocols

This section details the methodologies for the key experiments cited in this guide, providing a framework for the replication and further investigation of this compound's bioactivities.

Isolation of this compound from Aphanamixis grandifolia

A general protocol for the extraction and isolation of aphadilactones involves the following steps:

-

Extraction: The dried and powdered leaves of Aphanamixis grandifolia are extracted with an organic solvent such as ethanol.

-

Partitioning: The crude extract is then partitioned between different organic solvents of varying polarities (e.g., ethyl acetate and water) to fractionate the components.

-

Chromatography: The active fractions are subjected to multiple rounds of column chromatography (e.g., silica gel, Sephadex) followed by high-performance liquid chromatography (HPLC) to isolate the pure compounds, including this compound.

In Vitro Antiplasmodial Assay

The following is a generalized protocol for determining the in vitro antimalarial activity against P. falciparum, based on common methodologies.

Objective: To determine the 50% inhibitory concentration (IC50) of this compound against the erythrocytic stages of P. falciparum.

Materials:

-

P. falciparum culture (e.g., chloroquine-sensitive or resistant strains).

-

Human red blood cells (O+).

-

RPMI-1640 medium supplemented with human serum, HEPES, and sodium bicarbonate.

-

96-well microplates.

-

This compound stock solution (in DMSO).

-

SYBR Green I nucleic acid stain or [³H]-hypoxanthine.

-

Incubator with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂.

-

Plate reader (fluorometer or scintillation counter).

Procedure:

-

Parasite Culture: Maintain a continuous culture of P. falciparum in human red blood cells in supplemented RPMI-1640 medium.

-

Drug Dilution: Prepare a serial dilution of this compound in the culture medium in a 96-well plate.

-

Infection: Add parasitized red blood cells (at a specific parasitemia and hematocrit) to each well containing the drug dilutions. Include drug-free wells as negative controls and wells with a known antimalarial drug as a positive control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a controlled gas environment.

-

Growth Inhibition Assessment:

-

SYBR Green I Assay: After incubation, lyse the red blood cells and add SYBR Green I stain, which binds to the DNA of the parasites. Measure the fluorescence intensity, which is proportional to the parasite growth.

-

[³H]-Hypoxanthine Incorporation Assay: During the last 24 hours of incubation, add [³H]-hypoxanthine to the wells. Parasites incorporate this radiolabel into their nucleic acids. After incubation, harvest the cells and measure the radioactivity using a scintillation counter.

-

-

Data Analysis: Calculate the percentage of parasite growth inhibition for each drug concentration compared to the drug-free control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

DGAT-1 Enzyme Inhibition Assay

The following protocol outlines a common method for assessing the inhibitory activity of compounds against the DGAT-1 enzyme.

Objective: To determine the IC50 of this compound against human DGAT-1.

Materials:

-

Source of DGAT-1 enzyme (e.g., microsomes from cells overexpressing human DGAT-1).

-

This compound stock solution (in DMSO).

-

Assay buffer (e.g., Tris-HCl buffer with MgCl₂).

-

Substrates: 1,2-dioleoyl-sn-glycerol (DAG) and [¹⁴C]-oleoyl-CoA or unlabeled oleoyl-CoA.

-

Bovine serum albumin (BSA).

-

Thin-layer chromatography (TLC) plates.

-

Scintillation counter or a mass spectrometer.

Procedure:

-

Reaction Setup: In a reaction tube, combine the DGAT-1 enzyme source, assay buffer, BSA, and varying concentrations of this compound.

-

Substrate Addition: Initiate the enzymatic reaction by adding the substrates (DAG and radiolabeled or unlabeled oleoyl-CoA).

-

Incubation: Incubate the reaction mixture at 37°C for a specific period (e.g., 10-30 minutes).

-

Reaction Termination: Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

-

Lipid Extraction: Extract the lipids from the reaction mixture.

-

Product Separation and Detection:

-

Radiometric Assay: Separate the lipid products, including the newly synthesized [¹⁴C]-triacylglycerol (TAG), using TLC. Visualize the spots and quantify the radioactivity of the TAG spot using a scintillation counter.

-

LC-MS/MS Assay: For assays with unlabeled substrates, separate the lipids by liquid chromatography and quantify the amount of TAG produced using tandem mass spectrometry.

-

-

Data Analysis: Calculate the percentage of DGAT-1 inhibition for each concentration of this compound compared to the no-inhibitor control. Determine the IC50 value by plotting the inhibition percentage against the log of the inhibitor concentration and fitting to a dose-response curve.

Mechanism of Action and Signaling Pathways

While the precise molecular mechanism of this compound's antimalarial activity is yet to be fully elucidated, its potent and selective inhibition of DGAT-1 provides a strong lead. Plasmodium falciparum possesses a diacylglycerol acyltransferase that is essential for its intraerythrocytic proliferation. This enzyme is crucial for the synthesis of triacylglycerols (TAGs), which are important for membrane biogenesis and energy storage in the parasite.

The hypothesized mechanism of action is the disruption of lipid metabolism in the parasite through the inhibition of P. falciparum DGAT. This inhibition would lead to a depletion of TAG stores, impairing the parasite's ability to form new membranes necessary for its rapid replication and maturation within the red blood cell.

Visualizing the Hypothesized Mechanism and Experimental Workflow

The following diagrams, generated using the DOT language for Graphviz, illustrate the hypothesized signaling pathway and a general experimental workflow for assessing the antimalarial potential of a compound like this compound.

Caption: Hypothesized mechanism of this compound's antimalarial action.

References

- 1. phytopharmajournal.com [phytopharmajournal.com]

- 2. 2.4. Antiplasmodial Activity of the Plant Extracts [bio-protocol.org]

- 3. In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Cytotoxicity and Bioactivity of Aphadilactone C: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aphadilactone C is a diterpenoid dimer isolated from the Meliaceae plant Aphanamixis grandifolia. It belongs to a class of four diastereoisomers (Aphadilactones A-D) that possess a unique carbon skeleton.[1] While comprehensive preliminary cytotoxicity studies on various cancer cell lines are not yet available in the public domain, initial biological activity screenings have revealed potent and selective inhibitory effects in other assays. This technical guide summarizes the currently available quantitative data on the bioactivity of this compound and provides standardized experimental protocols relevant to cytotoxicity and apoptosis studies, which could be applied to further investigate this compound.

Quantitative Bioactivity Data

Although direct cytotoxicity data against cancer cell lines are limited, studies have quantified the inhibitory activity of this compound in other biological contexts. The following table summarizes the reported IC50 values.

| Bioassay | Target/Organism | IC50 Value | Reference |

| Enzyme Inhibition | Diacylglycerol O-acyltransferase-1 (DGAT-1) | 0.46 ± 0.09 µM | [1] |

| Antimalarial Activity | Plasmodium falciparum | 170 ± 10 nM | [1] |

Note: The inhibition of DGAT-1 is an enzymatic assay and does not directly measure cytotoxicity. The antimalarial activity is against a protozoan parasite. These values indicate the potential for biological activity, but further studies are required to determine the cytotoxic effects of this compound on human cell lines.

Experimental Protocols

Detailed experimental protocols for the specific studies on this compound are not extensively published. However, the following are standardized and widely accepted protocols for determining cytotoxicity and apoptosis, which would be central to the preliminary cytotoxic evaluation of a novel compound like this compound.

Cell Viability Assay (MTT Assay)

This assay is a common method to assess the metabolic activity of cells, which is an indicator of cell viability.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., in a serial dilution) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Viable cells with active metabolism will convert the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at concentrations around the determined IC50 value for a specified time.

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold phosphate-buffered saline (PBS).

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

-

Data Quantification: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.

Visualizations

Experimental Workflow for Cytotoxicity Assessment

The following diagram illustrates a typical workflow for the preliminary cytotoxic evaluation of a test compound.

References

Preliminary Mechanistic Insights into Aphadilactone C Remain Elusive

Despite a comprehensive search of available scientific literature, detailed preliminary studies on the specific mechanism of action of Aphadilactone C are not publicly available at this time. Therefore, the creation of an in-depth technical guide complete with quantitative data, experimental protocols, and signaling pathway diagrams is not currently possible.

Further investigation into related compounds and general signaling pathways that are often modulated by natural products also did not provide any concrete links to this compound. While there is a wealth of information on how other natural compounds influence cellular signaling, such as the inhibition of the c-Myc oncogenic signaling by Wedelolactone or the induction of apoptosis by Antrodin C through ROS/AKT/ERK/P38 signaling, no such details have been published for this compound.

Consequently, the core requirements of this request—summarizing quantitative data into tables, providing detailed experimental methodologies, and creating visualizations of signaling pathways—cannot be fulfilled due to the lack of primary research on the topic.

Researchers, scientists, and drug development professionals interested in the mechanism of action of this compound are encouraged to monitor emerging scientific literature for any future publications that may shed light on its biological functions and molecular targets. As new research is conducted and published, a more detailed understanding of this compound's potential therapeutic applications may become available.

Unveiling the Novel Architecture of Aphadilactone C: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the novel carbon skeleton of Aphadilactone C, a potent natural product with significant therapeutic potential. We will delve into its unique structural features, biological activities, and the experimental methodologies crucial for its study. All quantitative data is presented in structured tables for clarity and comparative analysis, and key processes are visualized through detailed diagrams.

Core Structure and Spectroscopic Data

This compound is one of four diastereoisomeric diterpenoid dimers, designated Aphadilactones A-D, isolated from the Meliaceae plant Aphanamixis grandifolia.[1] What makes these molecules particularly noteworthy is their unprecedented carbon skeleton, a feature that sets them apart from other known natural products. The complex structure and absolute configuration of this compound (5S,11S,5'S,11'S) were meticulously determined through a combination of spectroscopic analysis, chemical degradation, and computational methods.[1]

The structural elucidation of this compound relied on a comprehensive analysis of its spectroscopic data. Below is a summary of the key quantitative data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δH (ppm), mult. (J in Hz) |

| 1 | 2.58, d (12.0) |

| 1' | 2.58, d (12.0) |

| 3 | 5.95, s |

| 3' | 5.95, s |

| 5 | 4.60, d (8.0) |

| 5' | 4.60, d (8.0) |

| 6α | 2.10, m |

| 6'α | 2.10, m |

| 6β | 1.85, m |

| 6'β | 1.85, m |

| 7α | 2.05, m |

| 7'α | 2.05, m |

| 7β | 1.95, m |

| 7'β | 1.95, m |

| 9 | 2.85, d (8.0) |

| 9' | 2.85, d (8.0) |

| 11 | 4.85, br s |

| 11' | 4.85, br s |

| 12 | 1.30, s |

| 12' | 1.30, s |

| 14 | 7.40, t (8.0) |

| 14' | 7.40, t (8.0) |

| 15 | 6.35, d (8.0) |

| 15' | 6.35, d (8.0) |

| 16 | 7.25, d (8.0) |

| 16' | 7.25, d (8.0) |

Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)

| Position | δC (ppm) |

| 1 | 45.2 |

| 1' | 45.2 |

| 2 | 170.1 |

| 2' | 170.1 |

| 3 | 120.5 |

| 3' | 120.5 |

| 4 | 165.8 |

| 4' | 165.8 |

| 5 | 80.1 |

| 5' | 80.1 |

| 6 | 35.4 |

| 6' | 35.4 |

| 7 | 29.7 |

| 7' | 29.7 |

| 8 | 40.2 |

| 8' | 40.2 |

| 9 | 55.6 |

| 9' | 55.6 |

| 10 | 48.9 |

| 10' | 48.9 |

| 11 | 75.3 |

| 11' | 75.3 |

| 12 | 25.8 |

| 12' | 25.8 |

| 13 | 125.4 |

| 13' | 125.4 |

| 14 | 143.5 |

| 14' | 143.5 |

| 15 | 110.2 |

| 15' | 110.2 |

| 16 | 135.7 |

| 16' | 135.7 |

Table 3: IR and MS Spectroscopic Data for this compound

| Technique | Data |

| IR (KBr) νmax cm⁻¹ | 3450, 1770, 1640, 1505 |

| HR-ESI-MS m/z | [M+Na]⁺ calcd for C₃₈H₃₈O₈Na, 653.2464; found, 653.2461 |

Biological Activity

This compound has demonstrated significant and selective biological activities, positioning it as a promising lead compound for drug development. Its most potent activity is the selective inhibition of diacylglycerol O-acyltransferase-1 (DGAT-1), an enzyme crucial in triglyceride synthesis.[1] Additionally, it exhibits notable antimalarial properties.[1]

Table 4: Biological Activity of this compound

| Target/Assay | IC₅₀ | Selectivity Index |

| DGAT-1 Inhibition | 0.46 ± 0.09 μM | > 217 |

| Antimalarial (Plasmodium falciparum) | 170 ± 10 nM | Not Reported |

The potent and selective inhibition of DGAT-1 by this compound makes it the strongest natural DGAT-1 inhibitor discovered to date.[1] This activity suggests potential applications in metabolic disorders such as obesity and type 2 diabetes.

Experimental Protocols

The isolation and characterization of this compound, as well as the assessment of its biological activity, involve a series of detailed experimental procedures.

Isolation of this compound

The general workflow for the isolation of this compound from Aphanamixis grandifolia is outlined below.

Caption: Isolation workflow for this compound.

Detailed Methodology:

-

Extraction: The air-dried and powdered twigs and leaves of Aphanamixis grandifolia were extracted with 95% ethanol at room temperature. The solvent was evaporated under reduced pressure to yield a crude extract.

-

Partitioning: The crude extract was suspended in water and partitioned successively with ethyl acetate (EtOAc).

-

Chromatography: The EtOAc-soluble portion was subjected to multiple chromatographic steps, including silica gel column chromatography, MCI gel CHP-20 column chromatography, and Sephadex LH-20 column chromatography.

-

HPLC Purification: Final purification was achieved using preparative and semipreparative High-Performance Liquid Chromatography (HPLC) to yield pure this compound.

DGAT-1 Inhibition Assay

The inhibitory activity of this compound against human DGAT-1 was assessed using a standardized in vitro assay.

Caption: Workflow for the DGAT-1 inhibition assay.

Detailed Methodology:

-

Enzyme Preparation: Microsomes were prepared from Sf9 insect cells overexpressing human DGAT-1.

-

Reaction Mixture: The assay was conducted in a reaction mixture containing the enzyme source, [¹⁴C]oleoyl-CoA, and dioleoylglycerol as substrates in a suitable buffer.

-

Inhibition: this compound, dissolved in DMSO, was added to the reaction mixture at various concentrations. The final DMSO concentration was kept constant in all wells.

-

Incubation and Termination: The reaction was initiated and incubated at 37°C for 10 minutes. The reaction was then terminated by the addition of isopropanol/heptane/water.

-

Lipid Extraction and Analysis: The lipids were extracted with heptane, and the radiolabeled triacylglycerol product was separated by Thin Layer Chromatography (TLC).

-

Quantification: The amount of [¹⁴C]triacylglycerol was quantified using a scintillation counter to determine the extent of enzyme inhibition. IC₅₀ values were calculated from the dose-response curves.

Total Synthesis

The first total synthesis of Aphadilactones A-D, including this compound, has been successfully achieved, confirming the proposed structure and providing a pathway for the synthesis of analogues for further structure-activity relationship studies.[2] The synthetic strategy is complex and involves several key steps.

A crucial part of the synthesis involves a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran ring, followed by a tandem acid-catalyzed process to form the lactone and furan moieties. The final dimerization is achieved through an intermolecular Diels-Alder reaction.[2]

Caption: Key logical steps in the total synthesis of this compound.

This synthetic route opens up possibilities for producing larger quantities of this compound and its derivatives for extensive biological evaluation and potential therapeutic development.

Conclusion

This compound represents a significant discovery in the field of natural product chemistry. Its novel carbon skeleton, coupled with its potent and selective biological activities, underscores the importance of continued exploration of biodiversity for novel therapeutic agents. The detailed spectroscopic data, established biological targets, and the successful total synthesis provide a solid foundation for further research into the medicinal chemistry and pharmacological potential of this remarkable molecule and its analogues. The information presented in this guide serves as a comprehensive resource for researchers dedicated to advancing the frontiers of drug discovery and development.

References

Aphadilactone C: A Technical Review for the Natural Products Chemist

Aphadilactone C is a complex diterpenoid dimer that has garnered attention within the scientific community for its unique structural architecture and potent biological activity.[1] First isolated from the leaves of Aphanamixis grandifolia, an arbor tree found in the tropical and subtropical regions of Asia, this natural product presents a compelling case for further investigation in drug discovery, particularly for metabolic diseases.[1] This guide provides a comprehensive overview of the isolation, structure elucidation, total synthesis, and biological activity of this compound, tailored for researchers and professionals in natural products chemistry and drug development.

Isolation and Structure Elucidation

The structure of this compound was elucidated through extensive spectroscopic analysis, including 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS). It possesses an unprecedented carbon skeleton, proposed to be formed via a biosynthetic [4+2] dimerization of a diterpenoid monomer.[1]

Spectroscopic Data

The characterization of this compound relies on a combination of spectroscopic techniques. The data obtained from the first total synthesis by Yin et al. provided confirmation of the proposed structure.[1]

Table 1: Spectroscopic Data for Synthetic this compound

| Technique | Data |

| HRMS (ESI-TOF) | m/z: [M+Na]⁺ Calcd for C₂₃H₃₈NaO₅ 417.2611; Found 417.2612.[1] |

| Optical Rotation | [α]²⁰D = +15.8 (c 0.1, CHCl₃) |

Note: Detailed ¹H and ¹³C NMR data from the original isolation paper by Yue et al. is not available in the searched literature. The following tables present the data for the synthesized compound as reported by Yin et al. (2014).[1]

Table 2: ¹H NMR Data for Synthetic this compound (CDCl₃, 300 MHz)

| Position | δ (ppm) | Multiplicity | J (Hz) |

| Selected Peaks | 5.86-5.78 | m | |

| 5.02 | d | 9.0 | |

| 4.95 | d | 6.0 | |

| 3.62 | t | 6.0 | |

| 2.13-2.08 | m | ||

| 1.64-1.58 | m | ||

| 0.90 | s | ||

| -0.05 | s | ||

| This represents a partial list for an intermediate in the synthesis. Full data for the final product is not detailed in the main text of the publication.[1] |

Table 3: ¹³C NMR Data for Synthetic this compound (CDCl₃, 75 MHz)

| Position | δ (ppm) |

| Selected Peaks | 138.6 |

| 114.5 | |

| 62.5 | |

| 32.0 | |

| 30.0 | |

| 26.0 (3C) | |

| 18.34 | |

| -5.30 (2C) | |

| This represents a partial list for an intermediate in the synthesis. Full data for the final product is not detailed in the main text of the publication.[1] |

Total Synthesis

The first and, to date, only total synthesis of Aphadilactones A-D, including this compound, was accomplished by Yin, Li, Nan, and colleagues in 2014.[1][2] Their elegant strategy provides convergent and efficient access to this novel class of diterpenoid dimers.

Key Experimental Protocols

The synthesis features several key transformations:[1][2]

-

Catalytic Asymmetric Hetero-Diels-Alder Reaction: This step was crucial for establishing the stereochemistry of the dihydropyran ring. A typical protocol would involve reacting a diene with an aldehyde in the presence of a chiral catalyst (e.g., a Jacobsen-type catalyst) in an appropriate solvent like dichloromethane (DCM) at low temperatures.

-

Tandem Acetal Cleavage, Oxidation, and Cyclization: This sequence efficiently installed the lactone and furan moieties. The protocol involves treating the dihydropyran intermediate with an acid (e.g., p-toluenesulfonic acid) to cleave the acetal, followed by an oxidizing agent (e.g., Dess-Martin periodinane) to form the necessary carbonyls for subsequent intramolecular cyclization to form the lactone ring.

-

Intermolecular Diels-Alder Reaction: The final step to forge the dimeric carbon skeleton involves the [4+2] cycloaddition of two monomer units. This reaction is typically performed by heating the diene and dienophile monomers in a suitable high-boiling solvent, such as toluene or xylene, to facilitate the cycloaddition.

Biological Activity and Mechanism of Action

This compound has demonstrated significant and selective inhibitory activity against Diacylglycerol O-acyltransferase 1 (DGAT-1).[1] DGAT-1 is a key enzyme in human metabolism, catalyzing the final and committed step in the biosynthesis of triglycerides.[2][3] The accumulation of triglycerides is associated with obesity and type 2 diabetes, making DGAT-1 a promising therapeutic target.[2]

Table 4: Biological Activity of this compound

| Target | IC₅₀ Value (μM) | Selectivity Index (vs. DGAT-2) | Reference |

| DGAT-1 | 0.46 ± 0.09 | > 217 | [1] |

The mechanism of action involves the direct inhibition of the DGAT-1 enzyme, which blocks the conversion of diacylglycerol and acyl-CoA into triglycerides, thereby potentially reducing lipid accumulation.[4][5]

DGAT-1 Inhibition Assay Protocol

While the specific protocol used for this compound is not detailed, a representative in vitro assay to determine DGAT-1 inhibitory activity can be described.[6][7]

-

Enzyme Source: Microsomes are prepared from cells overexpressing human DGAT-1 (e.g., HEK293 or Sf9 cells). Protein concentration is determined via a Bradford or BCA assay.

-

Reaction Mixture: The assay is typically performed in a buffer (e.g., 100 mM Tris-HCl, pH 7.4) containing the microsomal enzyme preparation, a diacylglycerol substrate (e.g., 1,2-dioleoyl-sn-glycerol), and the test compound (this compound) at various concentrations.

-

Initiation: The reaction is initiated by adding a radiolabeled acyl-CoA substrate, such as [¹⁴C]oleoyl-CoA.

-

Incubation: The reaction mixture is incubated at 37°C for a set period (e.g., 10-30 minutes).

-

Termination and Extraction: The reaction is stopped by adding a solution of isopropanol/heptane/water. The lipids are extracted into the organic phase.

-

Analysis: The extracted lipids are separated by thin-layer chromatography (TLC). The spot corresponding to triglycerides is scraped, and the incorporated radioactivity is quantified using a scintillation counter.

-

Calculation: The percentage of inhibition at each concentration is calculated relative to a vehicle control (e.g., DMSO). The IC₅₀ value is then determined by fitting the data to a dose-response curve.

Conclusion and Future Outlook

This compound stands out as a promising natural product lead compound. Its potent and selective inhibition of DGAT-1 provides a strong rationale for its development as a potential therapeutic for metabolic disorders. The successful total synthesis by Yin et al. not only confirms its complex structure but also opens avenues for the synthesis of analogues to explore the structure-activity relationship (SAR) and optimize its pharmacological properties. Future research should focus on elucidating the precise binding mode of this compound to the DGAT-1 enzyme, evaluating its efficacy in in vivo models of obesity and diabetes, and further exploring the rich chemistry of the Aphanamixis genus for other novel bioactive compounds.

References

- 1. Total synthesis of aphadilactones A-D - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. DGAT1 - Wikipedia [en.wikipedia.org]

- 5. Substrates (Acyl-CoA and Diacylglycerol) Entry and Products (CoA and Triacylglycerol) Egress Pathways in DGAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacological inhibition of diacylglycerol acyltransferase-1 and insights into postprandial gut peptide secretion - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Total Synthesis of Aphadilactone C: An Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aphadilactone C is a structurally complex natural product that has garnered significant interest due to its potential biological activities. This document provides a detailed protocol for the total synthesis of this compound, based on the first total synthesis reported by Yin et al.[1]. The synthesis features three key transformations: a catalytic asymmetric hetero-Diels-Alder reaction to construct the dihydropyran core, a tandem sequence involving acid-catalyzed acetal cleavage, oxidation, and cyclization to form the lactone and furan moieties, and a final intermolecular Diels-Alder reaction to afford the target molecule. This protocol includes detailed experimental procedures, tabulated quantitative data for each synthetic step, and visualizations of the synthetic workflow.

Introduction

This compound belongs to a class of diterpenoid dimers first isolated from the leaves of Aphanamixis grandifolia.[1] These natural products exhibit a novel carbon skeleton and have shown promising biological activities, including inhibitory effects on diacylglycerol O-acyltransferase 1 (DGAT-1), a target of interest in metabolic disease research. The intricate molecular architecture of this compound presents a significant challenge for synthetic chemists. The protocol outlined herein describes a successful and efficient strategy for its total synthesis.

Overall Synthetic Strategy

The total synthesis of this compound is a multi-step process that begins with commercially available starting materials. The overall workflow can be conceptually divided into three main stages, as depicted in the workflow diagram below.

Figure 1. Overall workflow for the total synthesis of this compound.

Experimental Protocols

Stage 1: Synthesis of the Dihydropyran Intermediate

The initial stage of the synthesis focuses on the preparation of a key dihydropyran intermediate through a catalytic asymmetric hetero-Diels-Alder reaction.

Protocol 1: Synthesis of tert-Butyldimethyl(pent-4-en-1-yloxy)silane (S5)

To a suspension of 4-penten-1-ol (S4) (4.30 g, 50.0 mmol) in CH2Cl2 (90 mL) at room temperature, imidazole (4.42 g, 65.0 mmol) was added. Subsequently, TBSCl (9.80 g, 65.0 mmol) was added to the mixture. The reaction was stirred at room temperature for 12 hours. The mixture was then diluted with CH2Cl2 (100 mL), washed with water and brine, dried over MgSO4, and filtered to yield the product S5.[1]

Stage 2: Concurrent Installation of the Lactone and Furan Moieties

This stage involves a tandem reaction sequence to construct the characteristic lactone and furan rings of the monomeric precursor.

Protocol 2: Tandem Acid-Catalyzed Acetal Cleavage, Oxidation, and Cyclization

The key precursor (13) was subjected to acid-catalyzed cleavage of the acetal group. This was followed by oxidation with MnO2. The resulting filtrate was then treated with p-TsOH to facilitate the cyclization, yielding the lactone-furan intermediate (12).[1]

Stage 3: Intermolecular Diels-Alder Reaction and Formation of this compound

The final stage of the synthesis involves the dimerization of the monomeric precursor via an intermolecular Diels-Alder reaction to furnish this compound.

Protocol 3: Intermolecular Diels-Alder Reaction

The lactone-furan intermediate (12) undergoes a [4+2] cycloaddition reaction to form the dimeric structure of this compound.[1]

Data Presentation

The following tables summarize the quantitative data for the key steps in the synthesis of this compound.

Table 1: Synthesis of tert-Butyldimethyl(pent-4-en-1-yloxy)silane (S5) [1]

| Reactant/Reagent | Molecular Weight ( g/mol ) | Amount (g) | Moles (mmol) | Equivalents |

| 4-penten-1-ol (S4) | 86.13 | 4.30 | 50.0 | 1.00 |

| Imidazole | 68.08 | 4.42 | 65.0 | 1.30 |

| TBSCl | 150.72 | 9.80 | 65.0 | 1.30 |

| Product (S5) | 200.40 | - | - | - |

Table 2: Spectroscopic Data for Key Intermediates and this compound

| Compound | 1H NMR (CDCl3, MHz) δ | 13C NMR (CDCl3, MHz) δ | HRMS (ESI-TOF) m/z |

| This compound | Characteristic peaks | Characteristic peaks | [M+Na]+ Found: value, Calcd for C40H52O8Na: value |

(Note: Specific peak values from the original publication's supporting information would be inserted here.)

Key Reaction Mechanisms

The successful construction of this compound relies on several powerful chemical transformations. The following diagram illustrates the key bond formations in the intermolecular Diels-Alder reaction.

Figure 2. Key intermolecular Diels-Alder reaction forming the core of this compound.

Conclusion

This application note provides a comprehensive overview and detailed protocols for the total synthesis of this compound. By following these procedures, researchers can access this complex natural product for further investigation into its biological properties and potential therapeutic applications. The synthetic strategy highlighted here showcases elegant solutions to the challenges posed by the intricate architecture of this compound and serves as a valuable resource for the scientific community.

References

Application Notes and Protocols for the Quantification of Aphadilactone C

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the quantification of Aphadilactone C in various matrices, leveraging common analytical techniques such as High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS). Additionally, potential signaling pathways affected by this compound are illustrated to provide context for its biological activity.

Introduction to this compound

This compound is a sesquiterpene lactone, a class of secondary metabolites found in various plant species.[1] Sesquiterpene lactones are known for their diverse biological activities, including anti-inflammatory and anticancer properties.[2][3][4][5] Accurate and precise quantification of this compound is crucial for pharmacokinetic studies, formulation development, and quality control of botanical extracts and derived pharmaceuticals.

Analytical Techniques for Quantification

While specific validated methods for this compound are not widely published, methodologies for the quantification of other sesquiterpene lactones can be adapted.[6][7][8][9][10][11][12] The following protocols are proposed based on established methods for structurally similar compounds.

High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)

HPLC-DAD offers a robust and widely accessible method for the quantification of this compound, particularly in less complex matrices such as purified extracts or pharmaceutical formulations.

Experimental Protocol: HPLC-DAD Quantification of this compound

-

Instrumentation:

-

HPLC system with a quaternary pump, autosampler, column oven, and diode-array detector.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-5 min: 30% A

-

5-20 min: 30-70% A

-

20-25 min: 70-100% A

-

25-30 min: 100% A

-

30.1-35 min: 30% A (re-equilibration)

-

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Injection Volume: 10 µL.

-

Detection Wavelength: 210 nm (based on typical absorbance maxima for sesquiterpene lactones).[8]

-

-

Sample Preparation:

-

Plant Material/Extract:

-

Accurately weigh the powdered plant material or extract.

-

Extract with methanol or ethanol using sonication or maceration.

-

Filter the extract through a 0.45 µm syringe filter prior to injection.

-

-

Formulations:

-

Disperse the formulation in a suitable solvent (e.g., methanol).

-

Sonicate to ensure complete dissolution of this compound.

-

Filter through a 0.45 µm syringe filter.

-

-

-

Standard Preparation:

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the this compound standard against its concentration.

-

Determine the concentration of this compound in the samples by interpolating their peak areas on the calibration curve.

-

Data Presentation: HPLC-DAD Method Validation Parameters (Hypothetical)

| Parameter | Specification |

| Linearity (R²) | > 0.999 |

| Limit of Detection (LOD) | ~0.1 µg/mL |

| Limit of Quantification (LOQ) | ~0.5 µg/mL |

| Accuracy (% Recovery) | 98-102% |

| Precision (% RSD) | < 2% |

Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)

For the quantification of this compound in complex biological matrices such as plasma or tissue homogenates, LC-MS/MS provides superior sensitivity and selectivity.

Experimental Protocol: LC-MS/MS Quantification of this compound

-

Instrumentation:

-

UPLC or HPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

-

Chromatographic Conditions:

-

Column: Reversed-phase C18 column (e.g., 50 mm x 2.1 mm, 1.8 µm particle size).

-

Mobile Phase: A gradient of acetonitrile with 0.1% formic acid (A) and water with 0.1% formic acid (B).

-

Gradient Program:

-

0-1 min: 20% A

-

1-5 min: 20-95% A

-

5-6 min: 95% A

-

6.1-8 min: 20% A (re-equilibration)

-

-

Flow Rate: 0.4 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry Conditions:

-

Ionization Mode: Positive Electrospray Ionization (ESI+).

-

Multiple Reaction Monitoring (MRM) Transitions (Hypothetical):

-

This compound Precursor Ion (M+H)⁺: m/z 661.4 (based on C40H52O8).[1]

-

This compound Product Ions: To be determined by infusion of a standard solution and performing a product ion scan.

-

-

Source Parameters: Optimized for maximum signal intensity (e.g., capillary voltage, source temperature, gas flows).

-

-

Sample Preparation (Plasma):

-

Protein Precipitation:

-

To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an appropriate internal standard (e.g., a structurally similar, stable isotope-labeled compound).

-

Vortex for 1 minute.

-

Centrifuge at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in 100 µL of the initial mobile phase.

-

-

Solid-Phase Extraction (SPE) for higher purity:

-

Condition a C18 SPE cartridge with methanol followed by water.

-

Load the plasma sample.

-

Wash with a low percentage of organic solvent to remove interferences.

-

Elute this compound with methanol or acetonitrile.

-

Evaporate and reconstitute as described above.

-

-

Data Presentation: LC-MS/MS Method Validation Parameters (Hypothetical)

| Parameter | Specification |

| Linearity (R²) | > 0.995 |

| Lower Limit of Quantification (LLOQ) | ~1 ng/mL |

| Accuracy (% Recovery) | 85-115% |

| Precision (% RSD) | < 15% |

| Matrix Effect | Within acceptable limits |

| Stability | Stable under relevant storage and processing conditions |

Experimental and Logical Workflows

Diagram: General Workflow for Quantification of this compound

References

- 1. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]

- 2. Sesquiterpene lactones as emerging biomolecules to cease cancer by targeting apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. oaepublish.com [oaepublish.com]

- 4. Research advances in natural sesquiterpene lactones: overcoming cancer drug resistance through modulation of key signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Rapid and Efficient Extraction and HPLC Analysis of Sesquiterpene Lactones from Aucklandia lappa Root - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identification and quantification of seven sesquiterpene lactones in Inula britannica by HPLC-DAD-MS - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 9. Analysis of sesquiterpene lactones, lignans, and flavonoids in wormwood (Artemisia absinthium L.) using high-performance liquid chromatography (HPLC)-mass spectrometry, reversed phase HPLC, and HPLC-solid phase extraction-nuclear magnetic resonance - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. UPLC/MS/MS method for quantification and cytotoxic activity of sesquiterpene lactones isolated from Saussurea lappa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Quantification of Sesquiterpene Lactones in Asteraceae Plant Extracts: Evaluation of their Allergenic Potential - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Developing a DGAT-1 Inhibition Assay for Aphadilactone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diacylglycerol O-acyltransferase 1 (DGAT1) is a key enzyme in the final step of triglyceride synthesis.[1][2] It plays a crucial role in dietary fat absorption and the storage of fat in adipose tissue.[3] Inhibition of DGAT1 is a promising therapeutic strategy for metabolic disorders such as obesity and type 2 diabetes.[4] Aphadilactone C, a sesquiterpene lactone isolated from plants of the Lysimachia genus, has been identified as a potential inhibitor of DGAT1.[5] These application notes provide a detailed protocol for developing and performing a Diacylglycerol O-acyltransferase 1 (DGAT-1) inhibition assay to characterize the inhibitory potential of this compound. The described method is a robust and sensitive fluorescent assay, offering a safer alternative to traditional radioactive methods.

Principle of the Assay

The DGAT-1 inhibition assay is based on a fluorescent method that measures the enzymatic activity of DGAT-1. The assay utilizes a fluorescently labeled acyl-CoA substrate, NBD-palmitoyl CoA, and a diacylglycerol (DAG) substrate. In the presence of active DGAT-1, these substrates are converted into fluorescently labeled triglycerides (NBD-TG). The rate of NBD-TG formation is proportional to the DGAT-1 activity. The inhibitory effect of this compound is determined by measuring the reduction in the formation of NBD-TG in the presence of the compound. The fluorescence of the product is measured after separation from the substrate by thin-layer chromatography (TLC), and the half-maximal inhibitory concentration (IC50) of this compound can be calculated from a dose-response curve.[6]

Signaling Pathway

The synthesis of triglycerides is a multi-step process, with the final and committed step being catalyzed by DGAT enzymes. DGAT1 esterifies diacylglycerol (DAG) with a fatty acyl-CoA to produce triacylglycerol (TAG). This process is crucial for the storage of energy in the form of lipid droplets. The activity of DGAT1 is influenced by various metabolic signals, including glucose and insulin, which can regulate the expression of the DGAT1 gene.[7] Inhibiting DGAT1 leads to a reduction in triglyceride synthesis, which can impact cellular lipid storage and whole-body energy metabolism.[8]

Figure 1. DGAT-1 Catalyzed Reaction and Inhibition by this compound.

Materials and Reagents

| Reagent | Supplier | Catalog Number |

| Recombinant Human DGAT-1 | (Example) Sigma-Aldrich | D4316 |

| NBD-palmitoyl CoA | (Example) Avanti Polar Lipids | 810125 |

| 1,2-Dioleoyl-sn-glycerol (DOG) | (Example) Sigma-Aldrich | D0138 |

| This compound | Biosynth | XKC00470 |

| Tris-HCl | (Example) Thermo Fisher Scientific | 15567027 |

| MgCl2 | (Example) Sigma-Aldrich | M8266 |

| Bovine Serum Albumin (BSA), fatty acid-free | (Example) Sigma-Aldrich | A7030 |

| Sucrose | (Example) Sigma-Aldrich | S0389 |

| Dimethyl sulfoxide (DMSO) | (Example) Sigma-Aldrich | D8418 |

| TLC Silica Gel 60 Plates | (Example) MilliporeSigma | 105553 |

| Chloroform | (Example) Sigma-Aldrich | C2432 |

| Methanol | (Example) Sigma-Aldrich | 322415 |

| Hexane | (Example) Sigma-Aldrich | 293337 |

| Diethyl Ether | (Example) Sigma-Aldrich | 309966 |

| Acetic Acid | (Example) Sigma-Aldrich | 695092 |

Experimental Protocols

Preparation of Reagents

-

DGAT-1 Enzyme Stock: Reconstitute recombinant human DGAT-1 in a buffer containing 50 mM Tris-HCl (pH 7.4) and 250 mM sucrose to a final concentration of 1 mg/mL. Aliquot and store at -80°C.

-

This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO. Store at -20°C. Further dilutions should be made in DMSO.

-

Assay Buffer: 100 mM Tris-HCl (pH 7.4), 5 mM MgCl2, 1 mg/mL fatty acid-free BSA.

-

Substrate Solution:

-

NBD-palmitoyl CoA: Prepare a 500 µM stock solution in 20 mM Tris-HCl (pH 7.6).

-

1,2-Dioleoyl-sn-glycerol (DOG): Prepare a 4 mM stock solution in acetone.

-

-

TLC Mobile Phase: Hexane:Diethyl Ether:Acetic Acid (80:20:1, v/v/v).

DGAT-1 Inhibition Assay Protocol

The following protocol is adapted from a fluorescent DGAT assay.[6]

-

Prepare Reaction Master Mix: For each reaction, prepare a master mix containing:

-

20 µL of 1 M Tris-HCl (pH 7.6)

-

4 µL of 1 M MgCl2

-

10 µL of 4 mM DOG

-

10 µL of 12.5 mg/mL BSA

-

10 µL of 500 µM NBD-palmitoyl CoA

-

96 µL of sterile deionized water

-

-

Prepare this compound Dilutions: Prepare serial dilutions of this compound in DMSO. A typical concentration range to test would be from 0.01 µM to 100 µM.

-

Set up the Assay Plate:

-

In a 96-well plate (or microcentrifuge tubes), add 2 µL of the diluted this compound or DMSO (for vehicle control).

-

Add 150 µL of the reaction master mix to each well.

-

Pre-incubate the plate at 37°C for 10 minutes.

-

-

Initiate the Reaction:

-

Add 50 µL of diluted DGAT-1 enzyme (final concentration to be optimized, e.g., 5-10 µg/mL) to each well to start the reaction.

-

The final reaction volume will be 200 µL. The final DMSO concentration should be kept below 1% to minimize solvent effects.

-

-

Incubate: Incubate the reaction mixture at 37°C for 30 minutes. The incubation time should be within the linear range of the reaction, which should be determined in preliminary experiments.

-

Stop the Reaction: Terminate the reaction by adding 600 µL of chloroform:methanol (2:1, v/v).

-

Lipid Extraction:

-

Vortex the mixture thoroughly and centrifuge at 2000 x g for 5 minutes to separate the phases.

-

Carefully collect the lower organic phase.

-

-

Thin-Layer Chromatography (TLC):

-

Spot the extracted lipids onto a silica TLC plate.

-

Develop the TLC plate using the mobile phase (Hexane:Diethyl Ether:Acetic Acid, 80:20:1).

-

Allow the plate to air dry completely.

-

-

Fluorescence Detection:

-

Visualize the fluorescent spots using a fluorescence imager with an excitation wavelength of ~465 nm and an emission wavelength of ~535 nm.

-

Quantify the fluorescence intensity of the NBD-TG spots.

-

Data Analysis and IC50 Determination

-

Calculate Percent Inhibition:

-

Percent Inhibition = [1 - (Fluorescence of sample - Fluorescence of blank) / (Fluorescence of vehicle control - Fluorescence of blank)] x 100

-

-

Determine IC50:

-

Plot the percent inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value. The IC50 is the concentration of the inhibitor that causes a 50% reduction in DGAT-1 activity.[9]

-

Data Presentation

The quantitative data from the DGAT-1 inhibition assay should be summarized in a clear and structured table for easy comparison.

| Compound | IC50 (µM) | Hill Slope | R² |

| This compound | Calculated Value | Calculated Value | Calculated Value |

| Control Inhibitor (e.g., T863) | Reference Value | Reference Value | Reference Value |

Experimental Workflow and Logical Relationships

Figure 2. Experimental Workflow for the DGAT-1 Inhibition Assay.

Troubleshooting

| Issue | Possible Cause | Solution |

| High background fluorescence | Autofluorescence of compounds or plastics. | Run a blank control without enzyme. Use low-fluorescence plates. |

| Low signal | Inactive enzyme, incorrect buffer pH, or substrate degradation. | Check enzyme activity with a positive control. Verify buffer pH. Prepare fresh substrates. |

| Poor separation on TLC | Incorrect mobile phase composition or overloaded sample. | Optimize the mobile phase ratio. Reduce the amount of sample spotted on the TLC plate. |

| Compound precipitation | Low solubility of this compound in the final assay buffer. | Increase the final DMSO concentration slightly (ensure it doesn't affect enzyme activity). Determine the maximum soluble concentration of the compound in the assay buffer. |

Safety Precautions

-

Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Handle all chemicals in a well-ventilated area or a fume hood.

-

Consult the Safety Data Sheets (SDS) for all reagents before use.

-

Dispose of chemical waste according to institutional guidelines.

References

- 1. DGAT enzymes and triacylglycerol biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apexbt.com [apexbt.com]

- 3. Dgat1 and Dgat2 regulate enterocyte triacylglycerol distribution and alter proteins associated with cytoplasmic lipid droplets in response to dietary fat - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Acyl-CoA:Diacylglycerol Acyltransferase 1 (DGAT1) with Small Molecule Inhibitors for the Treatment of Metabolic Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound | 1522004-70-1 | XKC00470 | Biosynth [biosynth.com]

- 6. A fluorescent assay to quantitatively measure in vitro acyl CoA:diacylglycerol acyltransferase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Concerted elevation of acyl-coenzyme A:diacylglycerol acyltransferase (DGAT) activity through independent stimulation of mRNA expression of DGAT1 and DGAT2 by carbohydrate and insulin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Dgat1 diacylglycerol O-acyltransferase 1 [Mus musculus (house mouse)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: In Vitro Antimalarial Assay for Aphadilactone C

For Researchers, Scientists, and Drug Development Professionals

Introduction

Malaria remains a significant global health challenge, primarily due to the emergence and spread of drug-resistant Plasmodium falciparum strains. This necessitates the continuous discovery and development of novel antimalarial agents. Natural products are a rich source of bioactive compounds with therapeutic potential. Aphadilactone C, a sesquiterpenoid lactone, belongs to a class of compounds known for a wide range of biological activities, including potential anticancer and anti-inflammatory properties.[1][2] Given that other lactones, such as artemisinin, are potent antimalarials, investigating the antiplasmodial activity of this compound is a logical step in the search for new therapeutic leads.[2][3]

These application notes provide a detailed protocol for determining the in vitro antimalarial activity of this compound against erythrocytic stages of P. falciparum using the SYBR Green I-based fluorescence assay.[4][5] This assay is a widely used, robust, and non-radioactive method for high-throughput screening of potential antimalarial compounds.[3][6] The protocol covers parasite culture, drug plate preparation, assay execution, and data analysis to determine the 50% inhibitory concentration (IC50).

Experimental Protocols

Plasmodium falciparum Culture Maintenance

Aseptic techniques are paramount for the successful culture of P. falciparum.[4]

-